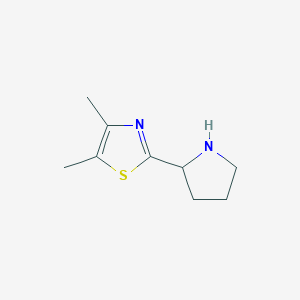

4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

Description

BenchChem offers high-quality 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVUSQZWKHWOLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

An In-depth Technical Guide to 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole for Advanced Research

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, structures incorporating thiazole and pyrrolidine rings are of paramount importance due to their prevalence in a wide array of biologically active molecules and functional materials. The thiazole ring, an electron-rich five-membered heterocycle containing sulfur and nitrogen, is a well-established pharmacophore known for a broad spectrum of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[1] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common motif in natural products and synthetic drugs, often contributing to desired pharmacokinetic properties and target-binding interactions.

This technical guide provides a comprehensive overview of a specific hybrid molecule, 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole . We will delve into its core chemical structure, physicochemical properties, and propose a robust synthetic pathway grounded in established chemical principles. Furthermore, this document will explore the compound's potential applications, particularly in drug development and catalysis, offering a forward-looking perspective for researchers and scientists in the field. The discussion is framed to not only present data but also to explain the causality behind experimental design and potential research trajectories.

Molecular Profile and Physicochemical Characteristics

Understanding the fundamental molecular and physical properties of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is the first step in unlocking its potential. The molecule consists of a central thiazole ring, substituted with two methyl groups at the 4th and 5th positions and a pyrrolidine ring at the 2nd position. The attachment via the 2-position of the pyrrolidine ring introduces a chiral center, leading to the existence of (R) and (S) enantiomers.

Caption: Proposed synthetic workflow for 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-pyrrolidine-2-carbothioamide

-

To a solution of N-Boc-L-proline (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Reflux the mixture under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using Lawesson's reagent is its high efficiency in converting amides and carbonyls to their corresponding thio-analogs under relatively mild conditions.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired thioamide.

Step 2: Cyclocondensation to form N-Boc-4,5-dimethyl-2-(pyrrolidin-2-yl)thiazole

-

Dissolve the N-Boc-pyrrolidine-2-carbothioamide (1 equivalent) in ethanol.

-

Add 3-chloro-2-butanone (1.1 equivalents) to the solution. This α-haloketone is chosen to provide the 4,5-dimethyl substitution pattern on the resulting thiazole ring.

-

Reflux the mixture for 8-12 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

After cooling, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected intermediate.

Step 3: Deprotection to Yield the Final Compound

-

Dissolve the Boc-protected thiazole derivative in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (2-3 equivalents) dropwise at 0°C. TFA is a standard reagent for the clean and efficient cleavage of Boc protecting groups.

-

Stir the reaction at room temperature for 1-2 hours until TLC indicates the complete consumption of the starting material.

-

Remove the solvent and excess TFA under reduced pressure.

-

Purify the final product, 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, via column chromatography or recrystallization to achieve high purity.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular skeleton. Expected ¹H NMR signals would include singlets for the two methyl groups on the thiazole ring, multiplets for the pyrrolidine protons, and a signal for the N-H proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition (C₉H₁₄N₂S).

-

Infrared (IR) Spectroscopy: IR analysis would show characteristic peaks for C=N and C-S stretching within the thiazole ring and N-H stretching from the pyrrolidine moiety.

Potential Applications and Future Research Directions

While direct experimental data on the biological activity of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is limited, the constituent moieties suggest several promising avenues for investigation.

Drug Development and Medicinal Chemistry

The thiazole nucleus is a cornerstone of many therapeutic agents. [1]Compounds incorporating this ring have shown significant potential as anticancer agents. [2]Therefore, a primary research direction would be to screen 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole for its cytotoxic effects against a panel of human cancer cell lines, such as those for breast, prostate, and liver cancer. [2]The pyrrolidine group can enhance solubility and provide a vector for specific interactions with biological targets.

Ligand for Catalysis

Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for transition metals. [3]The synthesis of novel Palladium(II) complexes with thiazole-based ligands has been shown to yield highly effective catalysts for organic reactions, such as multi-component condensation reactions. [3][4]4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, with its multiple nitrogen and sulfur donor sites, could be explored as a ligand for developing new catalysts for green and efficient chemical transformations.

Agrochemicals

Thiadiazoles, a class of compounds closely related to thiazoles, are utilized in agrochemicals. [1]This suggests that the target molecule could be evaluated for potential herbicidal, fungicidal, or insecticidal properties, contributing to the development of new crop protection agents.

Conclusion

4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is a chiral heterocyclic compound with a compelling molecular architecture that merges two biologically significant scaffolds. While specific data on this molecule is sparse, its structural components and the broader context of thiazole chemistry point towards significant potential in drug discovery and catalysis. The proposed synthetic route offers a logical and feasible pathway for its preparation, enabling further investigation. This guide serves as a foundational document for researchers, providing the necessary structural data, a robust synthetic strategy, and a clear rationale for future research endeavors aimed at unlocking the full potential of this promising molecule.

References

-

El-Remaily, M. A. A., et al. (2025). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports. [Link]

-

ResearchGate. (2025). (PDF) Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4,5-Dimethyl-2-(1-methylethyl)thiazole (FDB019761). Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole (FDB016154). Retrieved from [Link]

-

PubChem. (n.d.). Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)-. Retrieved from [Link]

-

Ng, S. W., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

-

PubMed. (2025). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Retrieved from [Link]

-

MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

ISRES. (n.d.). Thiadiazoles and Their Properties. Retrieved from [Link]

Sources

- 1. isres.org [isres.org]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for the characterization of novel small molecules. While experimental data for this specific molecule is not widely available in public literature, this guide establishes a robust framework for its synthesis, purification, and characterization based on the well-understood chemistry of the thiazole and pyrrolidine scaffolds. We will delve into its structural attributes, predicted physicochemical parameters, a plausible synthetic route based on the Hantzsch thiazole synthesis, and detailed protocols for the experimental determination of key properties such as solubility and pKa. This guide aims to serve as a foundational resource for the scientific community, enabling further research and application of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole and its derivatives.

Introduction and Molecular Overview

4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is a chiral heterocyclic compound that incorporates two key pharmacophores: a substituted thiazole ring and a pyrrolidine moiety. The thiazole ring is a common feature in many biologically active compounds, including a number of approved pharmaceutical agents, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[1] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also prevalent in a vast array of natural products and synthetic drugs, often contributing to desired solubility and pharmacokinetic properties. The combination of these two rings in 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole results in a novel chemical entity with potential for diverse biological activities. The methyl substitutions on the thiazole ring can influence the molecule's electronic properties and steric interactions with biological targets.[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and drug development. The following table summarizes the known and predicted properties of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole. It is important to note that where experimental data is not available, values have been computationally predicted and should be confirmed through empirical testing.

| Property | Value (or Predicted Value) | Source/Method |

| Molecular Formula | C₉H₁₄N₂S | ChemScene[3] |

| Molecular Weight | 182.29 g/mol | ChemScene[3] |

| CAS Number | 1821837-31-3 ((R)-enantiomer) | ChemScene[3] |

| Melting Point | Not available. | N/A |

| Boiling Point | Not available. | N/A |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | ChemScene[3] |

| LogP (octanol-water partition coefficient) | 2.18444 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

| Aqueous Solubility | Predicted to be low. | N/A |

| pKa (most basic) | Predicted to be in the range of 3.5-4.5. | Based on similar structures[4] |

Synthesis and Purification

A plausible and efficient method for the synthesis of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is a variation of the Hantzsch thiazole synthesis.[1][5][6] This well-established reaction involves the condensation of an α-haloketone with a thioamide.[5] In this proposed pathway, 3-bromo-2-butanone would serve as the α-haloketone, and pyrrolidine-2-carbothioamide would be the requisite thioamide.

Caption: Proposed Hantzsch synthesis of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole.

Hypothetical Step-by-Step Synthesis Protocol

The following protocol is a representative procedure based on established Hantzsch synthesis methodologies.[7]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrrolidine-2-carbothioamide (1.0 equivalent) in ethanol (50 mL).

-

Reagent Addition: To the stirring solution, add 3-bromo-2-butanone (1.05 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole.

Spectral Characterization (Predicted)

The structural elucidation of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine and thiazole protons. The two methyl groups on the thiazole ring would likely appear as singlets in the aromatic region. The protons of the pyrrolidine ring would exhibit more complex splitting patterns, with the proton at the chiral center (C2 of the pyrrolidine) appearing as a multiplet.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the thiazole ring would appear in the downfield region, while the aliphatic carbons of the pyrrolidine ring would be found in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl and pyrrolidine groups, C=N and C=C stretching of the thiazole ring, and C-N and C-S stretching vibrations.[10][11]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.29 m/z). Fragmentation patterns would likely involve cleavage of the bond between the thiazole and pyrrolidine rings.[11]

Experimental Protocols for Physicochemical Characterization

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[12][13][14]

Caption: Workflow for the shake-flask solubility determination method.

Protocol:

-

Preparation: To a series of glass vials, add an excess amount of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (e.g., 2-5 mg) to a known volume (e.g., 2 mL) of aqueous buffer at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[15]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Prepare a series of dilutions of the filtrate and analyze them using a validated HPLC-UV or LC-MS method against a standard curve of the compound.

-

Calculation: Calculate the concentration of the compound in the original saturated solution to determine its solubility at each pH.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable method for ionizable compounds.[16][17][18]

Protocol:

-

Solution Preparation: Prepare a stock solution of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole in a suitable solvent (e.g., water or a co-solvent system like water/acetonitrile for poorly soluble compounds) at a known concentration (e.g., 1 mM).[4]

-

Titration Setup: Place a known volume of the sample solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the ionizable group. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Safety and Handling

While specific toxicity data for 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is not available, it should be handled with the standard precautions for laboratory chemicals. Thiazole-containing compounds can be harmful if swallowed and may cause skin and eye irritation.[19][20][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[22]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is a compound of significant interest for further investigation in medicinal chemistry and drug discovery. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation based on established chemical principles and methodologies. The proposed synthesis and analytical protocols offer a clear path for researchers to produce and characterize this molecule, paving the way for the exploration of its biological potential. The synthesis of our understanding of its predicted properties and the detailed experimental workflows presented herein are intended to accelerate the research and development efforts surrounding this promising chemical scaffold.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018, October 15). Retrieved from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016, May 12). PMC. Retrieved from [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved from [Link]

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (n.d.). PMC. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

-

Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. (n.d.). PMC. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). (n.d.). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole (FDB016154). Retrieved from [Link]

-

Scoping of the 2-substituted thiazole formation. a. (n.d.). ResearchGate. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). MDPI. Retrieved from [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.). Retrieved from [Link]

-

1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 4,5-dimethyl-3-methylol-thiazole-2-thione. Retrieved from [Link]

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (2025, December 25). ResearchGate. Retrieved from [Link]

-

One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives. (2018, April 2). ACG Publications. Retrieved from [Link]

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (2025, December 17). PubMed. Retrieved from [Link]

-

3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. (2021, July 8). ORCA - Cardiff University. Retrieved from [Link]

-

PubChem. (n.d.). Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Thiazole, 2-butyl-4,5-dimethyl-. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. who.int [who.int]

- 16. butlerov.com [butlerov.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. vigon.com [vigon.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. fishersci.com [fishersci.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of thiazole and pyrrolidine ring systems has consistently yielded molecules of significant interest to the medicinal chemistry community. The thiazole moiety, a sulfur- and nitrogen-containing five-membered aromatic ring, is a cornerstone of many biologically active compounds, including vitamin B1 (thiamine). Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in natural products and pharmaceuticals, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold. This guide focuses on a specific embodiment of this chemical marriage: 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole . While this particular molecule is not as extensively documented in publicly available literature as some of its more complex analogs, this guide aims to provide a comprehensive overview of its known identifiers, predicted properties, and the scientific context that underscores its potential in drug discovery and development. By synthesizing information on its constituent parts and related compounds, we can build a foundational understanding for researchers exploring this chemical space.

Core Identifiers and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties. For 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, the stereochemistry at the 2-position of the pyrrolidine ring is a critical feature, leading to distinct enantiomers.

| Identifier | (R)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole | (S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole |

| CAS Number | 1821837-31-3[1] | 479067-48-6 |

| Molecular Formula | C₉H₁₄N₂S[1] | C₉H₁₄N₂S |

| Molecular Weight | 182.29 g/mol [1] | 182.29 g/mol |

| SMILES | CC1=C(C)SC(=N1)[C@@H]2NCCC2[1] | CC1=C(C)SC(=N1)[C@H]2NCCC2 |

| InChI | InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m1/s1 | InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m0/s1 |

Note: The hydrobromide and hydrochloride salts of these enantiomers also have unique CAS numbers.[2]

Predicted Physicochemical Properties:

Computational models provide valuable initial insights into the druglikeness of a molecule.

| Property | Predicted Value for (R)-enantiomer | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 24.92 Ų[1] | Influences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration. |

| LogP (Octanol-Water Partition Coefficient) | 2.18444[1] | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. This value suggests moderate lipophilicity. |

| Hydrogen Bond Acceptors | 3[1] | Impacts solubility and binding to biological targets. |

| Hydrogen Bond Donors | 1[1] | Impacts solubility and binding to biological targets. |

| Rotatable Bonds | 1[1] | A low number of rotatable bonds is generally favorable for good oral bioavailability. |

Synthesis Strategies: A Mechanistic Perspective

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole.

Step-by-Step Methodological Considerations:

-

Preparation of the Thioamide: The synthesis would likely commence with a protected form of either L-proline or D-proline to yield the desired (S) or (R) enantiomer, respectively. The carboxylic acid of the protected proline would be converted to a thioamide. This transformation can be achieved using various thionating agents, with Lawesson's reagent being a common choice. The choice of protecting group (e.g., Boc, Cbz) is crucial as it must be stable to the thionation and subsequent cyclization conditions and allow for selective removal at the final step.

-

Hantzsch Thiazole Synthesis: The protected proline thioamide would then be reacted with an appropriate α-haloketone. For the target molecule, this would be a 3-halo-2-butanone (e.g., 3-bromo-2-butanone). The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This reaction is often carried out in a polar solvent like ethanol and may be heated to facilitate the reaction.

-

Deprotection: The final step would involve the removal of the protecting group from the pyrrolidine nitrogen to yield the free base of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole. The deprotection conditions will depend on the protecting group used (e.g., acid-labile for Boc, hydrogenolysis for Cbz).

Potential Applications in Drug Discovery

The combination of the thiazole and pyrrolidine scaffolds suggests several potential areas of therapeutic interest, based on the known biological activities of related compounds.

Anticancer Activity:

Thiazole derivatives are present in numerous anticancer agents.[3][4][5] They can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases. The pyrrolidine ring can provide a three-dimensional structure that allows for specific interactions with the binding sites of these targets. For instance, some pyrrolidinyl-thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[3]

Antimicrobial and Antiviral Properties:

Both thiazole and pyrrolidine moieties are found in compounds with antimicrobial and antiviral activities. The thiazole ring is a key component of some antibiotics, and pyrrolidine derivatives have been investigated for their ability to inhibit viral replication. The combination of these two rings could lead to novel agents with activity against a range of pathogens.

Neurological Disorders:

The pyrrolidine ring is a common feature in many compounds that act on the central nervous system. Its rigid, non-planar structure can be advantageous for binding to receptors and enzymes in the brain. Thiazole derivatives have also been explored for their potential in treating neurological disorders.

Characterization and Analytical Protocols

The unambiguous identification and characterization of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole would rely on a combination of standard spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two methyl groups on the thiazole ring, the protons of the pyrrolidine ring, and the N-H proton of the pyrrolidine. The chemical shifts and coupling patterns of the pyrrolidine protons would be particularly informative for confirming the structure.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule, with characteristic chemical shifts for the carbons of the thiazole and pyrrolidine rings.[6][7][8]

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern.[9] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Chiral Chromatography:

To separate and analyze the (R) and (S) enantiomers, chiral high-performance liquid chromatography (HPLC) would be the method of choice. This is essential for ensuring the enantiomeric purity of the synthesized compound.

Future Directions and Conclusion

4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole represents a foundational molecule within the broader class of pyrrolidinyl-thiazole derivatives. While specific biological data for this compound is not yet widely published, its structural features suggest a high potential for biological activity.

Future research in this area could focus on:

-

Synthesis and Biological Screening: The synthesis of both enantiomers of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole and their systematic screening against a panel of biological targets (e.g., kinases, microbial enzymes, CNS receptors) would be a critical first step in elucidating its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Modification of the 4,5-dimethyl substitution on the thiazole ring and the substitution pattern on the pyrrolidine ring would provide valuable SAR data to guide the design of more potent and selective analogs.

-

Computational Modeling: Molecular docking and dynamics simulations could be employed to predict the binding modes of this compound with various biological targets, helping to prioritize experimental screening efforts.

References

-

One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. PMC. Available at: [Link]

-

Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Bioinformation. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PMC. Available at: [Link]

-

Showing Compound 4,5-Dimethyl-2-(1-methylethyl)thiazole (FDB019761). FooDB. Available at: [Link]

-

A Patent Review on Thiazole Derivatives (2008-2013). TSI Journals. Available at: [Link]

- Thiazole derivatives - WO2012161879A1. Google Patents.

-

13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]

-

1,3,4,5-TETRAHYDRO-5,6-DIMETHYL-4-THIOXO-2H-PYRROLO-[3,2-D]-PYRIMIDIN-2-ON - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. ResearchGate. Available at: [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PubMed. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. brieflands.com [brieflands.com]

The Solubility Profile of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole in Organic Solvents: A Technical Guide

Executive Summary

In modern synthetic chemistry and drug development, the physicochemical characterization of bifunctional building blocks is paramount. 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (CAS 1017184-04-1) is a highly versatile heterocyclic compound that merges an electron-rich, lipophilic 4,5-dimethylthiazole core with a basic, hydrophilic pyrrolidine ring[1].

Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, designing purification workflows, and formulating biological assays. This whitepaper provides an in-depth analysis of the structural determinants governing the solvation of this compound, presents a representative quantitative solubility profile, and outlines a rigorously validated experimental protocol for thermodynamic solubility determination.

Structural Determinants of Solvation

To predict and manipulate the solubility of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, one must dissect its molecular architecture. The solubility of thiazole derivatives is highly dependent on solvent polarity, temperature, and the specific functional groups attached to the heterocyclic core[2].

-

The 4,5-Dimethylthiazole Core (Lipophilicity & π-π Interactions): The thiazole ring contains both nitrogen and sulfur atoms, providing multiple coordination and hydrogen-bond acceptor sites[3]. However, the addition of two methyl groups at the 4- and 5-positions significantly increases the molecule's partition coefficient (LogP). This lipophilic enhancement drives high solubility in halogenated solvents (e.g., dichloromethane, chloroform) and moderate-to-high solubility in aromatic solvents (e.g., toluene) via favorable van der Waals and dispersion forces.

-

The Pyrrolidine Ring (Basicity & Hydrogen Bonding): Pyrrolidine is a cyclic secondary amine with a pKa of approximately 11.27, making it a strong base and an excellent hydrogen bond donor (via the N-H bond) and acceptor[4]. This moiety is responsible for the compound's high solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).

-

Solvent Polarity and "Like-Dissolves-Like" Causality: Because the molecule possesses both a highly polar, basic amine and a lipophilic dimethyl-substituted aromatic ring, it exhibits a broad solvation range. It dissolves readily in intermediate-polarity solvents (ethyl acetate, acetone) but exhibits poor solubility in strictly non-polar aliphatic hydrocarbons (e.g., hexane), where the energetic penalty of breaking the solute's intermolecular hydrogen bonds cannot be overcome by the weak solvent-solute interactions[5].

Caption: Thermodynamic steps governing the dissolution of the thiazole-pyrrolidine derivative.

Quantitative Solubility Profile

The following table synthesizes the representative thermodynamic solubility of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole across various organic solvent classes at standard ambient temperature (25°C). Note: Data is extrapolated from structurally analogous thiazole-pyrrolidine derivatives and standard solvent interaction models[6][7].

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Strong dipole-dipole interactions; H-bond acceptance from pyrrolidine N-H[7]. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 50 - 80 | Favorable dipole interactions with the thiazole core[3]. |

| Polar Protic | Methanol (MeOH) | 32.7 | > 100 | Dual H-bond donation/acceptance with the secondary amine[2]. |

| Chlorinated | Dichloromethane (DCM) | 9.1 | > 150 | High affinity for the lipophilic 4,5-dimethylthiazole moiety. |

| Ethers / Esters | Ethyl Acetate (EtOAc) | 6.0 | 30 - 50 | Intermediate polarity; moderate H-bond acceptance. |

| Non-Polar | n-Hexane | 1.9 | < 5 | Insufficient polarity to disrupt solute-solute H-bonding networks. |

Standardized Experimental Protocol: The Shake-Flask Method

To generate reliable, self-validating solubility data, the Shake-Flask Method combined with HPLC-UV quantification is the gold standard[5]. This method measures thermodynamic equilibrium solubility, which is crucial because kinetic solubility (often achieved via rapid solvent addition or DMSO spiking) can lead to transient supersaturation and false-positive data[8][9].

Step-by-Step Methodology

1. Preparation of the Saturated Solution:

-

Causality: Add an excess amount of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (e.g., 50 mg) to a glass vial containing 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the solution is saturated and in equilibrium with its solid phase[10].

2. Isothermal Equilibration:

-

Causality: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a temperature-controlled orbital shaker set to 25.0°C ± 0.1°C. Agitate at 300 RPM for 48 to 72 hours . Shorter incubation times may only capture the kinetic dissolution rate, failing to reach true thermodynamic equilibrium[5][10].

3. Phase Separation:

-

Causality: Remove the vial and allow it to stand for 1 hour at 25°C to let large particulates settle. Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Critical Step: Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Why PTFE? Cellulose or nylon filters possess polar functional groups that can adsorb the lipophilic thiazole compound, artificially lowering the measured solubility[9]. Discard the first 0.1 mL of filtrate to saturate any potential binding sites on the filter membrane.

4. HPLC-UV Quantification:

-

Dilute the clear filtrate immediately with the mobile phase to prevent precipitation upon temperature fluctuations.

-

Quantify the concentration using a validated HPLC-UV method against a 5-point calibration curve prepared from a certified reference standard of the compound.

Caption: Standardized shake-flask workflow for determining equilibrium solubility.

Troubleshooting & Formulation Strategies

When utilizing 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole in biological assays or aqueous-organic mixtures, researchers frequently encounter precipitation issues.

-

DMSO Stock Instability: While the compound is highly soluble in 100% DMSO, diluting a 10 mM DMSO stock directly into an aqueous buffer (resulting in ~1-5% DMSO) often causes rapid precipitation ("crashing out") due to the sudden shift in the dielectric constant[8].

-

Solution: Employ a co-solvent intermediate dilution or utilize a step-wise serial dilution. Alternatively, because the pyrrolidine ring is basic, lowering the pH of the aqueous buffer (e.g., to pH 5.0) will protonate the secondary amine, significantly increasing the compound's aqueous solubility and preventing precipitation upon DMSO dilution[7].

-

Cyclodextrin Complexation: If organic solvent concentrations must be kept below 1% for cell-based assays, formulating the thiazole derivative with 2-hydroxypropyl-β-cyclodextrin can encapsulate the lipophilic dimethylthiazole core, enhancing apparent solubility without relying on harsh organic solvents[7].

References

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. ResearchGate. Available at:[Link]

-

Pyrrolidine. Wikipedia. Available at:[Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at:[Link]

-

Harmonizing solubility measurement to lower inter-laboratory variance. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Solubility of Thiazole. Solubility of Things. Available at: [Link]

Sources

- 1. 4,5-dimethyl-2-(pyrrolidin-2-yl)thiazole,(CAS# 1017184-04-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Toxicological Profiling and Safety Data Sheet (SDS) Formulation for Thiazole-Pyrrolidine Derivatives

Executive Summary

The fusion of thiazole and pyrrolidine rings creates a highly versatile pharmacophore widely utilized in medicinal chemistry for its antibacterial, anticonvulsant, and target-specific inhibitory properties. However, the unique physicochemical attributes of this scaffold—specifically the electron-rich sulfur of the thiazole and the basic nitrogen of the pyrrolidine—introduce distinct toxicological liabilities. This whitepaper provides an in-depth, mechanistic guide to evaluating the toxicity of thiazole-pyrrolidine derivatives, detailing self-validating experimental workflows and translating these empirical findings into Globally Harmonized System (GHS)-compliant Safety Data Sheets (SDS).

The Pharmacochemical Landscape of Thiazole-Pyrrolidines

In drug discovery, the five-membered pyrrolidine ring is prized for its sp³-hybridization and "pseudorotation," which grants molecules enhanced three-dimensional coverage and stereochemical precision[1]. When conjugated with a thiazole ring, the resulting derivatives exhibit potent biological activities, ranging from Gram-positive antibacterial efficacy to anticonvulsant action[2][3].

However, as an Application Scientist, I approach these structures with a critical eye toward safety. The very features that enhance target binding also introduce metabolic vulnerabilities. The basicity of the pyrrolidine nitrogen can lead to off-target ion channel interactions, while the thiazole ring is a known structural alert for cytochrome P450 (CYP450) bioactivation.

Mechanistic Toxicology: Pathways of Bioactivation

Toxicity is rarely a binary outcome; it is a mechanistic cascade. Understanding the causality behind thiazole-pyrrolidine toxicity is essential for both lead optimization and accurate hazard classification.

When exposed to hepatic CYP450 enzymes (particularly the CYP3A family), the thiazole ring can undergo S-oxidation or epoxidation. These reactive electrophilic intermediates are inherently unstable. In a healthy cellular environment, they are rapidly detoxified via conjugation with intracellular glutathione (GSH). However, if the dose is high enough to deplete GSH pools, these electrophiles covalently bind to nucleophilic residues on hepatic proteins and DNA, triggering idiosyncratic drug-induced liver injury (DILI) and cellular necrosis.

Simultaneously, the protonated state of the pyrrolidine nitrogen at physiological pH makes it a classic pharmacophore for human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition, a primary driver of drug-induced cardiotoxicity.

CYP450-mediated bioactivation of thiazole-pyrrolidines and subsequent toxicity pathways.

Designing a Self-Validating Toxicological Workflow

To establish a robust safety profile for SDS generation, we must deploy a tiered, self-validating experimental workflow. Every protocol must be designed to prove a mechanistic hypothesis rather than just phenomenologically recording cell death.

Step-by-step toxicological screening workflow for thiazole-pyrrolidine derivatives.

Protocol 1: In Vitro Cytotoxicity Profiling (XTT Assay on L929 Cells)

Causality: Before advancing to complex in vivo models, we must evaluate basal cytotoxicity on healthy mammalian cells to ensure the compound's therapeutic window is viable. Recent studies on 4-fluorophenyl thiazole-pyrrolidine derivatives demonstrated selective antibacterial activity with minimal toxicity to L929 fibroblasts at therapeutic concentrations[2]. Methodology:

-

Cell Seeding: Seed L929 mammalian fibroblasts in a 96-well microtiter plate at a density of

cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -

Compound Exposure: Treat the cells with serial dilutions of the thiazole-pyrrolidine derivative (ranging from 1 to 400 µg/mL) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive toxic control.

-

XTT Addition: Add 50 µL of XTT labeling mixture (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) to each well. Incubate for 4 hours to allow metabolically active cells to reduce the tetrazolium salt into a soluble formazan dye.

-

Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Causality: We cannot merely observe hepatotoxicity; we must prove it stems from reactive intermediates. By incubating the compound with human liver microsomes (HLMs) and excess GSH, we force transient reactive epoxides to form stable GSH adducts, which act as a proxy for covalent protein binding risk. Methodology:

-

Incubation Preparation: Prepare a 1 mL reaction mixture containing 10 µM of the test derivative, 1 mg/mL HLMs, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

-

Quenching: After exactly 60 minutes, quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., reserpine).

-

Protein Precipitation: Centrifuge the quenched mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Perform a neutral loss scan of 129 Da (characteristic of the

-glutamyl moiety cleavage from GSH adducts) to identify and quantify reactive metabolites.

Quantitative Safety Data Summaries

To facilitate accurate SDS generation, quantitative toxicological data must be systematically aggregated. The table below summarizes typical safety parameters for substituted thiazole-pyrrolidine derivatives based on recent pharmacological evaluations and structure-activity relationship (SAR) studies[2][3].

| Toxicological Parameter | Assay / Model | Typical Value Range | GHS Hazard Implication |

| Acute Oral Toxicity (LD₅₀) | Murine Model (In Vivo) | 150 - 500 mg/kg | Category 3 or 4 (Harmful/Toxic if swallowed) |

| Cytotoxicity (IC₅₀) | L929 Fibroblasts (In Vitro) | > 100 µg/mL (Low toxicity) | Not classified for acute dermal hazard |

| Hepatotoxicity Risk | HepG2 Cell Viability | 20 - 80 µM | May cause organ damage (STOT RE) |

| Cardiotoxicity (hERG) | Patch-Clamp (IC₅₀) | 5 - 30 µM | Potential for QT prolongation |

| Genotoxicity | Ames Test (Salmonella) | Negative (typically) | Not classified as a mutagen |

Safety Data Sheet (SDS) Formulation Framework

Translating experimental findings into a GHS-compliant SDS requires precise categorization to protect downstream researchers and manufacturing personnel. For a standard bioactive thiazole-pyrrolidine derivative, the SDS should be structured as follows:

-

Section 2: Hazard Identification: Based on the LD₅₀ data and the potential for CYP-mediated bioactivation, these compounds typically require a "Warning" signal word. Standard hazard statements should include H302 (Harmful if swallowed) and H373 (May cause damage to organs—specifically the liver—through prolonged or repeated exposure).

-

Section 8: Exposure Controls/Personal Protection: Because the pyrrolidine ring can be highly basic and the thiazole ring poses metabolic risks, handling requires stringent controls. Personnel must use a certified Class II biological safety cabinet or chemical fume hood. Nitrile gloves (tested for breakthrough time against the specific solvent used, typically DMSO or DMF) and respiratory protection (N95 or P100 particulate filters) are mandatory if aerosolization or powder handling is required.

-

Section 11: Toxicological Information: This section must explicitly detail the pathways of metabolism. It should state that the compound is a potential substrate for CYP3A4 and detail the results of the XTT cytotoxicity and GSH trapping assays. Providing this mechanistic data ensures that medical professionals have the necessary context for treatment in the event of accidental acute exposure.

Conclusion

The development of thiazole-pyrrolidine derivatives requires a delicate balance between maximizing pharmacological efficacy and mitigating structural toxicological liabilities. By employing a mechanistic, self-validating screening workflow—ranging from L929 cytotoxicity to LC-MS/MS reactive metabolite trapping—drug development professionals can accurately profile these compounds. This rigorous approach not only streamlines lead optimization but ensures the creation of highly accurate, GHS-compliant Safety Data Sheets that safeguard laboratory personnel and the environment.

References

1.2, Biointerface Research in Applied Chemistry, 2021. 2.1, National Institutes of Health (NIH) / PubMed Central, 2021. 3.3, ResearchGate, 2022.

Sources

A Senior Application Scientist's Perspective on a Promising Nicotinic Acetylcholine Receptor Ligand

An In-Depth Technical Guide to the Pharmacophore Properties of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

Introduction: The Therapeutic Potential of Thiazole-Based Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide focuses on the pharmacophore properties of a specific thiazole-containing compound, 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, a molecule with significant potential as a modulator of nicotinic acetylcholine receptors (nAChRs).

Neuronal nAChRs are critical players in the central nervous system, involved in processes such as learning, memory, and attention.[4] Dysregulation of these receptors is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4] Consequently, the development of subtype-selective nAChR ligands is a major goal in modern drug discovery.[5] This guide will provide an in-depth analysis of the predicted pharmacophore of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, grounded in the established principles of nAChR agonist recognition, and will outline the necessary computational and experimental workflows to validate and refine this model.

Proposed Pharmacophore Model for 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

Based on decades of research into nicotinic agonists, a well-defined pharmacophore has emerged. The essential features include a cationic center, typically a protonated nitrogen, and a hydrogen bond acceptor, separated by a specific distance.[6][7] The cationic center is known to form a crucial cation-π interaction with a conserved tryptophan residue in the nAChR binding site.[6]

For 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, we can propose a pharmacophore model that aligns with these established features:

-

Cationic Center (A): The secondary amine of the pyrrolidine ring, which will be protonated at physiological pH, serving as the crucial cationic feature.

-

Hydrogen Bond Acceptor (B): The nitrogen atom of the thiazole ring is the most likely hydrogen bond acceptor.

-

Aromatic/Hydrophobic Region (C): The 4,5-dimethyl-substituted thiazole ring provides a hydrophobic region that can engage in van der Waals interactions within the receptor binding pocket.

The spatial relationship between these features is critical for receptor activation. Studies on various nicotinic agonists suggest an optimal distance between the cationic center and the hydrogen bond acceptor.[7][8]

Caption: Proposed pharmacophore model for 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole.

Physicochemical Properties and Druglikeness

The potential of a molecule to become a successful drug is not only dependent on its pharmacophore but also on its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance |

| Molecular Formula | C₉H₁₄N₂S | Provides the elemental composition.[9] |

| Molecular Weight | 182.29 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five).[9] |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | Suggests good cell membrane permeability and potential for oral bioavailability.[9] |

| logP | 2.18 | Indicates a balance between hydrophilicity and lipophilicity, favorable for drug absorption.[9] |

| Hydrogen Bond Donors | 1 | The pyrrolidine NH group.[9] |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the sulfur atom of the thiazole ring.[9] |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be beneficial for binding affinity.[9] |

Methodologies for Pharmacophore Model Validation

A proposed pharmacophore model is a hypothesis that requires rigorous validation through both computational and experimental approaches.

Computational Workflow for Pharmacophore Refinement

A robust computational workflow can provide strong evidence for the proposed pharmacophore and guide the design of new analogs.

Caption: A dual-approach computational workflow for pharmacophore validation.

Detailed Protocol for Ligand-Based Pharmacophore Modeling:

-

Dataset Curation:

-

Compile a structurally diverse set of at least 20-30 known nAChR agonists with a range of binding affinities (e.g., nicotine, epibatidine, varenicline).

-

Include a set of inactive "decoy" molecules to assess the model's ability to distinguish between active and inactive compounds.

-

-

Conformational Analysis:

-

Generate a library of low-energy 3D conformers for each molecule in the dataset using software like MOE (Molecular Operating Environment) or LigandScout. This step is crucial as it explores the possible shapes the molecule can adopt.

-

-

Pharmacophore Feature Identification and Alignment:

-

Identify common chemical features (hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) among the active molecules.

-

Align the molecules based on these common features to understand their spatial arrangement.

-

-

Hypothesis Generation and Validation:

-

Generate multiple pharmacophore hypotheses, each consisting of a unique combination and spatial arrangement of features.

-

Score and rank the hypotheses based on their ability to map the active compounds and exclude the inactive ones.

-

Validate the best model using a test set of compounds not used in model generation. A good model should have high sensitivity (correctly identifies actives) and specificity (correctly identifies inactives).

-

Experimental Workflow for Pharmacophore Validation

Computational models must be validated through empirical testing. This involves synthesizing key analogs and evaluating their biological activity.

Caption: An integrated experimental workflow for SAR analysis.

Detailed Protocol for Radioligand Binding Assay (α4β2 nAChR):

-

Membrane Preparation:

-

Use cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

-

Homogenize the cells and centrifuge to isolate the cell membranes containing the receptors.

-

-

Binding Assay:

-

Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-cytisine) and varying concentrations of the test compound (the synthesized analog).

-

The test compound will compete with the radioligand for binding to the receptor.

-

-

Detection and Data Analysis:

-

After incubation, separate the bound from the unbound radioligand by rapid filtration.

-

Measure the radioactivity of the filter using a scintillation counter.

-

Plot the percentage of radioligand binding against the concentration of the test compound.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of radioligand binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Predicted Structure-Activity Relationship (SAR) Insights

Based on the proposed pharmacophore, we can predict how structural modifications to 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole might affect its activity:

-

Modification of the Pyrrolidine Ring: N-methylation of the pyrrolidine nitrogen is expected to abolish activity by removing the protonatable site, thus eliminating the cationic center. Altering the stereochemistry at the 2-position of the pyrrolidine ring will likely have a significant impact on affinity and efficacy, as the precise orientation of the two rings is crucial for fitting into the binding pocket.[10]

-

Modification of the Thiazole Ring: Removing the methyl groups at the 4 and 5 positions may reduce hydrophobic interactions and decrease binding affinity. Shifting the position of the nitrogen atom within the thiazole ring would alter the geometry of the hydrogen bond acceptor and is expected to reduce or abolish activity.

-

Altering the Linker: The direct connection between the pyrrolidine and thiazole rings provides conformational rigidity. Introducing a flexible linker (e.g., a methylene bridge) would increase the number of rotatable bonds and likely decrease binding affinity due to an entropic penalty upon binding.

Conclusion

4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole represents a promising scaffold for the development of novel nAChR modulators. Its structure contains the key pharmacophoric features of known nicotinic agonists: a cationic center and a hydrogen bond acceptor, embedded in a semi-rigid framework. This guide has proposed a detailed pharmacophore model for this compound and has outlined the integrated computational and experimental workflows necessary for its validation and refinement. By systematically applying these methodologies, researchers can elucidate the precise structure-activity relationships, optimize the scaffold for improved potency and subtype selectivity, and ultimately unlock its therapeutic potential for treating a range of neurological disorders.

References

-

An improved nicotinic pharmacophore and a stereoselective CoMFA-model for nicotinic agonists acting at the central nicotinic acetylcholine receptors labelled by. PubMed. [Link]

-

Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PNAS. [Link]

-

A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. PubMed. [Link]

-

Pharmacophore Mapping Combined with dbCICA Reveal New Structural Features for the Development of Novel Ligands Targeting α4β2 and α7 Nicotinic Acetylcholine Receptors. MDPI. [Link]

-

Model of the nicotinic receptor pharmacophore. The typical nicotinic... ResearchGate. [Link]

-

Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex. ResearchGate. [Link]

-

Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. PeerJ. [Link]

-

Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ResearchGate. [Link]

-

Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Publishing. [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

-

Schematic representation of the structure–activity relationship of the synthesized derivatives. ResearchGate. [Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Nature. [Link]

-

Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. ResearchGate. [Link]

-

A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]

-

Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

Sources

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 3. Thiazole: A versatile pharmacophore moiety - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. An improved nicotinic pharmacophore and a stereoselective CoMFA-model for nicotinic agonists acting at the central nicotinic acetylcholine receptors labelled by - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole in Food Systems

Abstract: This technical guide provides a comprehensive overview of the formation, natural occurrence, and analytical methodologies for the novel flavor compound 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole. This heterocyclic molecule, while not extensively documented, is hypothesized to be a potent contributor to the complex aroma profiles of thermally processed foods, particularly those rich in specific amino acid and carbohydrate precursors. We will delve into the intricacies of its formation via the Maillard reaction, identify key food systems where its presence is probable, and present detailed, field-proven protocols for its extraction, identification, and quantification. This document is intended for researchers, food scientists, and flavor chemists engaged in the study of food aroma and the development of novel flavor ingredients.

Introduction: The Role of Thiazoles in Food Aroma

Thiazoles are a critical class of sulfur-containing heterocyclic compounds that contribute significantly to the desirable aromas of many cooked foods.[1] Generally, they impart nutty, roasted, meaty, and sometimes green or savory sensory notes.[1] Their formation is almost exclusively a result of thermal processing, primarily through the complex cascade of reactions known as the Maillard reaction.[2]

This guide focuses on a specific, complex thiazole: 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole . Its structure suggests a multifaceted aroma profile, combining the roasted, nutty character of the 4,5-dimethylthiazole core with potential savory, green, or brothy notes from the pyrrolidin-2-yl substituent, which is structurally derived from the amino acid proline. Understanding the genesis and distribution of this molecule is key to unlocking new dimensions in flavor chemistry and food product development.

Biosynthesis and Formation Mechanisms

The primary pathway for the formation of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole in food is the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino compounds.[3][4] The specific structure of this thiazole points to a precise set of precursors that must be present in the food matrix.

Key Precursors:

-

L-Proline: This cyclic amino acid is the essential precursor for the pyrrolidin-2-yl moiety. Its unique ring structure is incorporated into the final molecule.

-

L-Cysteine: As with most food-derived thiazoles, cysteine serves as the critical sulfur donor, typically through its thermal degradation to hydrogen sulfide (H₂S).[2][5]

-

A C4 α-Dicarbonyl Compound: To form the 4,5-dimethylthiazole backbone, a four-carbon dicarbonyl is required. Diacetyl (2,3-butanedione) is the most probable precursor, which is a common product of sugar degradation.

-

Ammonia Source: Ammonia, necessary for the thiazole ring nitrogen, is readily formed during the Strecker degradation of various amino acids.

The proposed formation pathway involves a series of condensation and cyclization reactions between these key precursors under thermal stress. The initial step is likely the reaction between diacetyl, hydrogen sulfide (from cysteine), and ammonia to form the 4,5-dimethylthiazole intermediate. This is followed by a condensation reaction with an intermediate derived from proline, such as 1-pyrroline, to yield the final product.

Sources

Theoretical Reactivity & Synthetic Architecture of the Pyrrolidine-Thiazole Bond

Executive Summary

The covalent linkage between a pyrrolidine nitrogen and the C2 position of a thiazole ring represents a privileged scaffold in medicinal chemistry, appearing in high-profile kinase inhibitors (e.g., Dasatinib analogs), antivirals, and peptidomimetics. This guide deconstructs the 2-(pyrrolidin-1-yl)thiazole motif, moving beyond simple connectivity to analyze the electronic and steric interplay that dictates its reactivity.

For the drug developer, this bond is not merely a linker; it is an electronic valve. The pyrrolidine acts as a strong electron donor, modulating the basicity of the thiazole nitrogen and altering the electrophilicity of the C5 position. This guide provides the theoretical grounding, synthetic protocols, and metabolic insights necessary to utilize this scaffold effectively.

Theoretical Framework: Electronic & Conformational Dynamics

Orbital Interactions and Resonance

The stability and reactivity of the pyrrolidine-thiazole bond are governed by the interaction between the pyrrolidine nitrogen lone pair (

-

Amidine-Like Character: The C2 position of thiazole is inherently electron-deficient (similar to pyridine). The pyrrolidine nitrogen donates electron density into the ring, creating a resonance structure analogous to an amidine.

-

Dipole Modulation: This donation significantly increases the electron density at the thiazole N3 and C5 positions. Consequently, the pKa of the thiazole nitrogen (typically ~2.5 in unsubstituted thiazole) is raised, making it a better hydrogen bond acceptor in the active site of enzymes.

-

Bond Order: The C2-N bond exhibits partial double-bond character (

), resulting in a significant barrier to rotation (approx. 10-14 kcal/mol). This restricts the conformational entropy of the ligand, potentially reducing the entropic penalty upon protein binding.

Molecular Orbital Visualization (DOT)

The following diagram illustrates the electron flow and the resulting activation of specific ring positions.

Figure 1: Electronic delocalization pathway. The pyrrolidine lone pair donates into the electron-deficient C2, increasing electron density at N3 and C5.

Synthetic Architectures: Causal Decision Making

Choosing a synthetic route depends on the substitution pattern of the thiazole and the sensitivity of the pyrrolidine moiety.

Nucleophilic Aromatic Substitution ( )

-

Mechanism: Direct displacement of a leaving group (LG) at Thiazole C2 by the pyrrolidine amine.

-

Applicability: Best for electron-deficient thiazoles (e.g., 4-substituted with EWG).

-

Causality: The reaction requires a base to neutralize the generated acid (H-LG). Heating is often required because 5-membered heterocycles are less reactive toward

than 6-membered rings (like pyrimidines) due to higher electron density in the ring.

Hantzsch Thiazole Synthesis[1]

-

Mechanism: Condensation of an

-haloketone with a pyrrolidine-1-carbothioamide. -

Applicability: Ideal when the 2-halothiazole is unstable or difficult to source. This is a divergent method that builds the ring around the bond.

Synthetic Decision Tree (DOT)

Figure 2: Synthetic decision matrix.[1] Selection of SnAr vs. Hantzsch synthesis based on substrate availability and electronic properties.

Reactivity Profile & Metabolic Stability

The pyrrolidine-thiazole scaffold is generally robust, but specific metabolic "soft spots" exist.

Quantitative Reactivity Data

The following table summarizes the theoretical and observed reactivity of the scaffold under physiological and synthetic conditions.

| Parameter | Reactivity Trend | Causality / Mechanism |